Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Formation of modified peptides.
Scientific Research Applications
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu has various applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and products
Mechanism of Action
The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu involves its interaction with specific molecular targets and pathways. As a β-lipotropin peptide, it may bind to receptors and modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tyr-Gly-Gly-Phe-Leu: A shorter peptide with similar amino acid composition.
Ala-Ala-Ala-Tyr-Gly-Gly-Phe: A peptide missing the leucine residue.
Ala-Ala-Ala-Tyr-Gly-Gly: A peptide missing both phenylalanine and leucine residues
Uniqueness
Its combination of alanine, tyrosine, glycine, phenylalanine, and leucine residues contributes to its unique structure and function .
Properties
Molecular Formula |
C37H52N8O10 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H52N8O10/c1-20(2)15-29(37(54)55)45-36(53)28(16-24-9-7-6-8-10-24)43-31(48)19-39-30(47)18-40-35(52)27(17-25-11-13-26(46)14-12-25)44-34(51)23(5)42-33(50)22(4)41-32(49)21(3)38/h6-14,20-23,27-29,46H,15-19,38H2,1-5H3,(H,39,47)(H,40,52)(H,41,49)(H,42,50)(H,43,48)(H,44,51)(H,45,53)(H,54,55)/t21-,22-,23-,27-,28-,29-/m0/s1 |
InChI Key |
OGIGBGSIABCHIT-ZDDOPBRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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